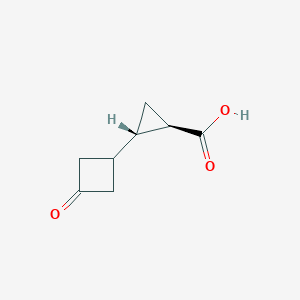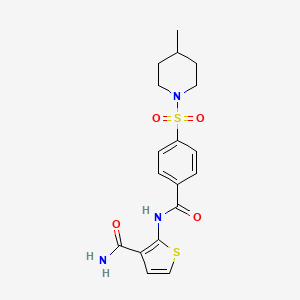
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a benzamido group, and a thiophene group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The thiophene group is a five-membered ring containing four carbon atoms and one sulfur atom, while the sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar groups, and the degree of conjugation in the molecule .Wirkmechanismus
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is believed to exert its pharmacological effects by binding to specific receptors or enzymes in the body. For example, this compound has been shown to bind to the active site of thrombin, thereby inhibiting its activity. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, this compound has been shown to reduce the expression of pro-inflammatory genes, such as COX-2 and iNOS.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide has several advantages for use in lab experiments. It has a high degree of purity and can be synthesized in large quantities. Additionally, this compound has been extensively studied, and its pharmacological properties are well understood. However, there are also limitations to its use. For example, this compound may have off-target effects, and its pharmacological properties may vary depending on the cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for research on 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this possibility. Finally, this compound may have other pharmacological properties that have yet to be discovered, and further research is needed to uncover these potential applications.
Synthesemethoden
The synthesis of 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide involves the reaction of 2-bromo-3-thiophenecarboxylic acid with 4-(4-methylpiperidin-1-ylsulfonyl)aniline in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as the serine protease thrombin. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-12-6-9-21(10-7-12)27(24,25)14-4-2-13(3-5-14)17(23)20-18-15(16(19)22)8-11-26-18/h2-5,8,11-12H,6-7,9-10H2,1H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKHOVNAGLAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol](/img/structure/B2914648.png)
![Methyl 2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2914650.png)


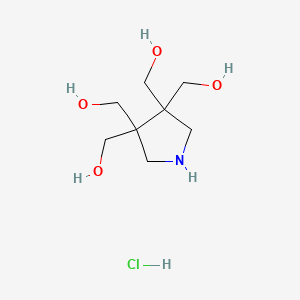
![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914655.png)
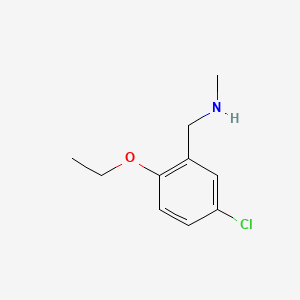

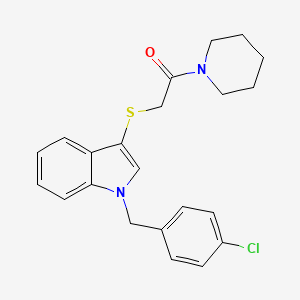
![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2914662.png)
![N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2914665.png)
![N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2914667.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2914669.png)
